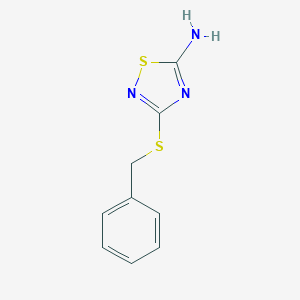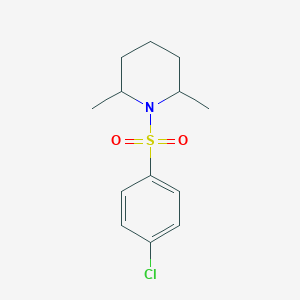
1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine, also known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, and has been shown to interact with the same receptors in the brain and body. In
Mécanisme D'action
1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine acts on the endocannabinoid system in the brain and body, which is involved in regulating a variety of physiological processes such as pain sensation, inflammation, and mood. Specifically, it binds to and activates the CB1 and CB2 receptors, which are located throughout the central and peripheral nervous systems. This activation leads to a variety of downstream effects, including the release of neurotransmitters such as dopamine and serotonin, and the inhibition of inflammatory mediators such as prostaglandins and cytokines.
Effets Biochimiques Et Physiologiques
1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. These include analgesia, anti-inflammatory effects, anti-convulsant activity, and anti-cancer properties. Additionally, 1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine has been shown to have anxiolytic and anti-depressant effects in animal models, indicating its potential as a treatment for mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine has several advantages for use in scientific research, including its well-established synthesis method, potent and selective pharmacological activity, and ability to interact with the endocannabinoid system. However, there are also limitations to its use, including its potential for abuse and dependence, and the lack of standardized dosing protocols and safety data.
Orientations Futures
There are several future directions for research on 1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine, including further investigation of its potential therapeutic applications in pain, inflammation, epilepsy, and neurodegenerative diseases. Additionally, more research is needed to determine its efficacy and safety in vivo, and to develop standardized dosing protocols for use in clinical trials. Finally, the development of novel analogs and derivatives of 1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine may lead to the discovery of even more potent and selective compounds with therapeutic potential.
Méthodes De Synthèse
1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine is synthesized through a multi-step process that involves the reaction of p-chlorobenzenesulfonyl chloride with 2,6-dimethylpiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using chromatography techniques to obtain the final compound. This synthesis method has been well-established in the literature and has been used to produce 1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine for scientific research purposes.
Applications De Recherche Scientifique
1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including pain, inflammation, epilepsy, and neurodegenerative diseases. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been investigated as a potential treatment for seizures and other neurological disorders. Additionally, 1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine has been shown to have anti-cancer properties in in vitro studies, although further research is needed to determine its efficacy in vivo.
Propriétés
Numéro CAS |
5723-53-5 |
|---|---|
Nom du produit |
1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine |
Formule moléculaire |
C13H18ClNO2S |
Poids moléculaire |
287.81 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfonyl-2,6-dimethylpiperidine |
InChI |
InChI=1S/C13H18ClNO2S/c1-10-4-3-5-11(2)15(10)18(16,17)13-8-6-12(14)7-9-13/h6-11H,3-5H2,1-2H3 |
Clé InChI |
HIWROFGCKQGFKO-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)C |
SMILES canonique |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)C |
Solubilité |
2.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



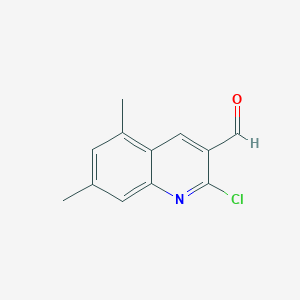
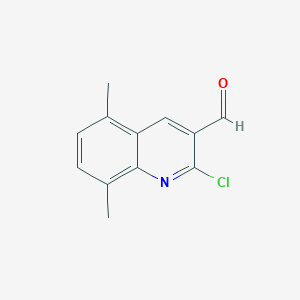


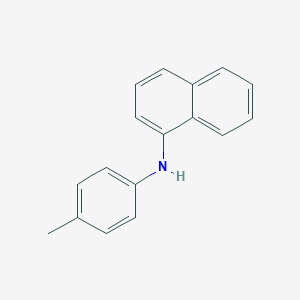

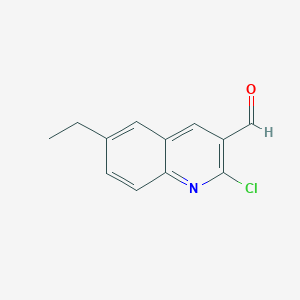
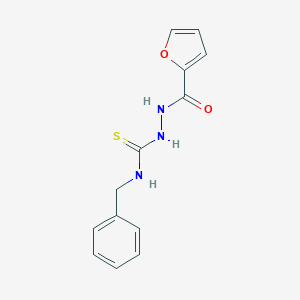
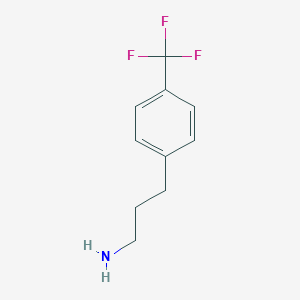
![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)



